molecular formula C15H12Cl2O3 B2731389 2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde CAS No. 433240-98-3

2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde

Cat. No.: B2731389
CAS No.: 433240-98-3
M. Wt: 311.16
InChI Key: UJBMWHMDSUISPV-UHFFFAOYSA-N
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Description

2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde is an organic compound with the molecular formula C15H12Cl2O3 It is characterized by the presence of a benzaldehyde group substituted with a 2,4-dichlorobenzyl ether and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde typically involves the reaction of 2,4-dichlorobenzyl chloride with 3-methoxybenzaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkage .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, reaction time, and the use of efficient purification techniques such as recrystallization or column chromatography .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde is not fully elucidated. it is believed to interact with biological targets through its aldehyde group, which can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

  • 2-[(2,4-Dichlorobenzyl)oxy]benzaldehyde
  • 2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde
  • 2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde

Comparison: 2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde is unique due to the specific positioning of the methoxy group and the dichlorobenzyl ether. This structural arrangement can influence its reactivity and biological activity compared to similar compounds. For instance, the presence of the methoxy group at the 3-position can affect the electron density on the benzaldehyde ring, altering its chemical behavior and interaction with biological targets .

Properties

IUPAC Name

2-[(2,4-dichlorophenyl)methoxy]-3-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2O3/c1-19-14-4-2-3-10(8-18)15(14)20-9-11-5-6-12(16)7-13(11)17/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJBMWHMDSUISPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCC2=C(C=C(C=C2)Cl)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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